N-Benzyl-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide
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Overview
Description
N-Benzyl-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines an indole moiety with a pyrimidoindole system, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Construction of the Pyrimidoindole System: The pyrimidoindole system can be constructed by cyclization reactions involving appropriate precursors such as aminoindoles and aldehydes.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides and a suitable base.
Formation of the Sulfanylacetamide Linkage: The final step involves the formation of the sulfanylacetamide linkage by reacting the intermediate compound with a suitable thiol and acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzyl or indole moieties using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Benzyl halides, sodium hydride, dimethylformamide, and various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced indole derivatives.
Substitution: Substituted benzyl or indole derivatives.
Scientific Research Applications
N-Benzyl-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Benzyl-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or modulate the immune response by interacting with specific cytokine receptors .
Comparison with Similar Compounds
N-Benzyl-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indomethacin: A nonsteroidal anti-inflammatory drug used to treat pain and inflammation.
Tryptophan: An essential amino acid involved in protein synthesis and precursor to serotonin.
The uniqueness of this compound lies in its combined indole and pyrimidoindole structure, which imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C20H18N4OS |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-benzyl-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H18N4OS/c1-13-7-8-16-15(9-13)18-19(24-16)20(23-12-22-18)26-11-17(25)21-10-14-5-3-2-4-6-14/h2-9,12,24H,10-11H2,1H3,(H,21,25) |
InChI Key |
NYDYMDOPISUAIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN=C3SCC(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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